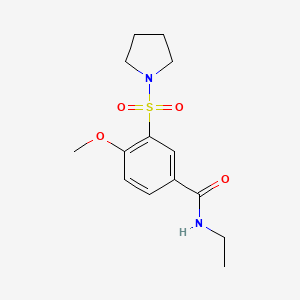![molecular formula C17H22N4OS B5345212 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide, also known as AITC, is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. AITC is a member of the 1,2,4-triazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity, and may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been shown to exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, this compound also has some limitations for use in lab experiments. It is a highly reactive compound, and can be difficult to handle and store. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its activity and selectivity.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the optimization of this compound's anti-cancer activity through the identification of its molecular target and the development of more potent derivatives. Finally, this compound's potential applications in the treatment of other diseases, such as inflammatory and infectious diseases, should be further explored.
Synthesemethoden
The synthesis of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide involves the reaction of 4-allyl-5-isobutyl-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Wissenschaftliche Forschungsanwendungen
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
IUPAC Name |
2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-4-10-21-15(11-13(2)3)19-20-17(21)23-12-16(22)18-14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKAAYDQRSTREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(N1CC=C)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5345135.png)
![1-{[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5345155.png)
![2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5345160.png)
![2-[(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5345168.png)
![3-methyl-1-{1-[(6-quinolin-6-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5345169.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5345173.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345178.png)
![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![4-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5345190.png)
![3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)

![4-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5345233.png)
![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)